molecular formula C27H17NO2 B12895845 4-(Pyren-1-ylmethylene)-2-(m-tolyl)oxazol-5(4H)-one

4-(Pyren-1-ylmethylene)-2-(m-tolyl)oxazol-5(4H)-one

Cat. No.: B12895845
M. Wt: 387.4 g/mol
InChI Key: OIKBCCWAJGKHOI-HAHDFKILSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Pyren-1-ylmethylene)-2-(m-tolyl)oxazol-5(4H)-one is an organic compound that belongs to the class of oxazoles. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound features a pyrene moiety, which is a polycyclic aromatic hydrocarbon, and a tolyl group, which is a derivative of toluene.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyren-1-ylmethylene)-2-(m-tolyl)oxazol-5(4H)-one typically involves the condensation of pyrene-1-carbaldehyde with 2-(m-tolyl)oxazole-5(4H)-one under acidic or basic conditions. The reaction may require a catalyst to facilitate the formation of the oxazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrene moiety, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions may target the oxazole ring or the pyrene moiety, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) may be used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions may introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May serve as a fluorescent probe due to the presence of the pyrene moiety.

    Industry: Could be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 4-(Pyren-1-ylmethylene)-2-(m-tolyl)oxazol-5(4H)-one will depend on its specific application. For example, as a fluorescent probe, it may interact with specific biomolecules, leading to changes in fluorescence properties. In drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4-(Pyren-1-ylmethylene)-2-phenyl-oxazol-5(4H)-one: Similar structure but with a phenyl group instead of a tolyl group.

    4-(Pyren-1-ylmethylene)-2-(p-tolyl)oxazol-5(4H)-one: Similar structure but with a p-tolyl group instead of an m-tolyl group.

Uniqueness

The uniqueness of 4-(Pyren-1-ylmethylene)-2-(m-tolyl)oxazol-5(4H)-one lies in its specific combination of the pyrene moiety and the m-tolyl group, which may impart unique chemical and physical properties, such as specific fluorescence characteristics or reactivity.

Properties

Molecular Formula

C27H17NO2

Molecular Weight

387.4 g/mol

IUPAC Name

(4Z)-2-(3-methylphenyl)-4-(pyren-1-ylmethylidene)-1,3-oxazol-5-one

InChI

InChI=1S/C27H17NO2/c1-16-4-2-7-21(14-16)26-28-23(27(29)30-26)15-20-11-10-19-9-8-17-5-3-6-18-12-13-22(20)25(19)24(17)18/h2-15H,1H3/b23-15-

InChI Key

OIKBCCWAJGKHOI-HAHDFKILSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C2=N/C(=C\C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3)/C(=O)O2

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=CC3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3)C(=O)O2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.